molecular formula C12H10N4O2S B3491950 2-AMINO-4-(4-METHYLPHENYL)-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDINE-5,7-DIONE

2-AMINO-4-(4-METHYLPHENYL)-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDINE-5,7-DIONE

Cat. No.: B3491950
M. Wt: 274.30 g/mol
InChI Key: TUZJFQYHUDEZTC-UHFFFAOYSA-N
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Description

2-AMINO-4-(4-METHYLPHENYL)-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDINE-5,7-DIONE is a heterocyclic compound that belongs to the thiazolo[4,5-d]pyrimidine family This compound is characterized by its unique structure, which includes a thiazole ring fused to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-AMINO-4-(4-METHYLPHENYL)-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDINE-5,7-DIONE typically involves a multi-step process. One common method is the condensation of 4-amino-5-bromo-2-chloro-6-methylpyrimidine with carbon disulfide in the presence of potassium hydroxide (KOH) in dimethylformamide (DMF). This reaction yields 5-chloro-7-methylthiazolo[4,5-d]pyrimidine-2(3H)-thione, which is then alkylated at the sulfur atom with various alkyl halides .

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, reaction time, and the concentration of reagents. The use of catalysts and solvents that facilitate the reaction while minimizing side reactions is also crucial.

Chemical Reactions Analysis

Types of Reactions

2-AMINO-4-(4-METHYLPHENYL)-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDINE-5,7-DIONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thioethers.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the thiazole or pyrimidine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles like amines or thiols for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

2-AMINO-4-(4-METHYLPHENYL)-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDINE-5,7-DIONE has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-AMINO-4-(4-METHYLPHENYL)-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDINE-5,7-DIONE include other thiazolo[4,5-d]pyrimidine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific structural features, such as the presence of an amino group and a methylphenyl group, which confer distinct chemical and biological properties. These features make it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

2-amino-4-(4-methylphenyl)-[1,3]thiazolo[4,5-d]pyrimidine-5,7-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4O2S/c1-6-2-4-7(5-3-6)16-9-8(19-11(13)14-9)10(17)15-12(16)18/h2-5H,1H3,(H2,13,14)(H,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUZJFQYHUDEZTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C(=O)NC2=O)SC(=N3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-AMINO-4-(4-METHYLPHENYL)-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDINE-5,7-DIONE
Reactant of Route 2
2-AMINO-4-(4-METHYLPHENYL)-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDINE-5,7-DIONE
Reactant of Route 3
2-AMINO-4-(4-METHYLPHENYL)-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDINE-5,7-DIONE
Reactant of Route 4
2-AMINO-4-(4-METHYLPHENYL)-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDINE-5,7-DIONE
Reactant of Route 5
Reactant of Route 5
2-AMINO-4-(4-METHYLPHENYL)-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDINE-5,7-DIONE
Reactant of Route 6
2-AMINO-4-(4-METHYLPHENYL)-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDINE-5,7-DIONE

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